molecular formula C7H13NO3 B1610321 methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate CAS No. 211058-81-0

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B1610321
CAS No.: 211058-81-0
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-NTSWFWBYSA-N
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Description

Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the esterification step may involve reagents such as methanol and acid catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and enantiomeric purity. These methods are designed to optimize reaction efficiency and minimize waste, making the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate: This enantiomer has the opposite stereochemistry and may exhibit different biological activity and properties.

    Methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate: Another stereoisomer with distinct chemical and biological characteristics.

    Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate: This compound also differs in stereochemistry and may have unique applications.

Uniqueness

Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry, which influences its reactivity, binding affinity, and overall properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFSCGFCFYWNY-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462204
Record name Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211058-81-0
Record name Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of compound 12 (7 g, 1 eq.) and Pd/C (1.4 g, 20 w %) in dry ethanol (110 mL) was stirred overnight at room temperature under hydrogen. The mixture was filtered, and the filtrate was evaporated to give compound 31 as a yellow oil in quantitative yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.34-1.48 (m, 2H), 1.84 (s, 2H), 1.90-1.96 (m, 1H), 2.27-2.33 (m, 1H), 2.60-2.67 (m, 1H), 3.21 (dt, J=3.86 and 12.79 Hz, 1H), 3.38 (dd, J=3.08 and 10.91 Hz, 1H), 3.70-3.78 (m, 1H), 3.75 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of the product of step B (600 mg, 2.4 mmol) in methanol (15 mL) was added 10% palladium on carbon (60 mg) and ammonium formate (1.26 g, 20.0 mmol). The reaction mixture was heated to reflux for 2 h, cooled to ambient temperature then filtered through Celite. The filtrate was concentrated in vacuo to afford methyl 4-hydroxypiperidine-2-carboxylate (470 mg, 95%) as a colorless oil which was carried forward without purification: 1H NMR (CDCl3, 400 MHz) δ 3.76-3.74 (m, 4H), 3.44-3.41 (m, 1H), 3.26-3.21 (m, 1H), 2.70-2.63 (m, 1H), 2.33-2.28 (m 1H), 1.91-1.90 (m, 1H), 1.50-1.40 (m, 2H).
Name
product
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate

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